

Early-stage research on MK 319

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Compound of Interest

Compound Name: MK 319

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An In-Depth Technical Guide to the Early-Stage Research of ABBV-319

Disclaimer: The initial query for "MK-319" did not yield a singular, publicly documented drug candidate. The research presented herein pertains to ABBV-319, a CD19-targeting antibody-drug conjugate, based on available preclinical and early clinical data. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

ABBV-319 is a novel, investigational antibody-drug conjugate (ADC) designed for the treatment of B-cell malignancies.[1][2][3] Glucocorticoids are a cornerstone in the treatment of these cancers, but their systemic use is often limited by significant adverse events.[1][3] ABBV-319 aims to mitigate these toxicities by selectively delivering a highly potent glucocorticoid receptor modulator (GRM) payload to CD19-expressing B-cells. Its multi-faceted mechanism of action, combining targeted apoptosis induction, inhibition of B-cell signaling, and enhanced immune-mediated killing, positions it as a promising therapeutic candidate. Preclinical data support its ongoing evaluation in a Phase 1 clinical trial (NCT05512390) for patients with relapsed or refractory B-cell lymphomas and chronic lymphocytic leukemia.

Data Presentation

The following tables summarize key quantitative data from early-stage research on ABBV-319.

Table 1: In Vitro Potency of ABBV-319 GRM Payload

Compound	Target	Assay Type	Relative Potency vs. Dexamethasone	Relative Potency vs. Prednisolone	Reference
GRM Payload	Glucocorticoid Receptor	GRE Reporter & Cell Proliferation	~25x more potent	>300x more potent	

Table 2: In Vitro Antiproliferative Activity of ABBV-319

Cell Line Indication	Activity	CD19/GR Expression Association	Reference
DLBCL, MCL, FL, ALL	Potent antiproliferative activity	No significant association	

Table 3: In Vivo Antitumor Efficacy of ABBV-319

Model Type	Treatment	Dosage	Key Outcome	Reference
Cell Line-Derived Xenograft (CDX)	Single Dose ABBV-319	10 mg/kg	Sustained tumor regression; superior to MTD systemic prednisolone	
Patient-Derived Xenograft (PDX)	Single Dose ABBV-319	10 mg/kg	Tumor growth inhibition in 10/10 models; Regression in 9/10 models	
Humanized NSG-Tg(Hu-IL15) Mice	Single Dose ABBV-319	5 mg/kg	Enhanced tumor growth inhibition and durable antitumor response	

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Cell Viability Assay

This protocol is representative of methods used to determine the antiproliferative activity of ABBV-319.

- **Cell Culture:** B-cell malignancy cell lines (e.g., SU-DHL-6 for DLBCL) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
- **Seeding:** Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.
- **Treatment:** Cells are treated with a serial dilution of ABBV-319, isotype-control ADC, GRM payload, dexamethasone, or prednisolone. Untreated wells serve as a negative control.
- **Incubation:** Plates are incubated for 72-96 hours.

- **Viability Assessment:** Cell viability is measured using a commercial reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
- **Data Analysis:** Relative viability is calculated as a percentage of the untreated control. EC₅₀ values are determined by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.

Western Blot for PI3K Pathway Inhibition

This protocol outlines a method to assess the inhibition of CD19 signaling.

- **Cell Treatment:** SU-DHL-6 cells are pre-treated with the afucosylated anti-CD19 monoclonal antibody (the antibody component of ABBV-319) or an isotype control antibody for 1-2 hours.
- **BCR Stimulation:** B-cell receptor (BCR) signaling is stimulated by adding anti-IgM antibody for 15-30 minutes.
- **Cell Lysis:** Cells are harvested, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration in the lysates is determined using a BCA assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against phospho-AKT (S473) and total AKT overnight at 4°C.
- **Detection:** After washing, the membrane is incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify the ratio of p-AKT to total AKT.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol describes a method to evaluate the enhanced Fc-mediated effector function.

- **Target Cell Preparation:** CD19-positive target cells (e.g., Raji) are labeled with a fluorescent dye (e.g., Calcein AM) or ^{51}Cr .
- **Effector Cell Preparation:** Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation to serve as effector cells.
- **Co-culture:** Target and effector cells are co-cultured at a specific ratio (e.g., 1:25) in a 96-well U-bottom plate.
- **Treatment:** ABBV-319 or the afucosylated CD19 mAb is added at various concentrations. An isotype control ADC serves as a negative control.
- **Incubation:** The plate is incubated for 4 hours at 37°C.
- **Lysis Measurement:** Cell lysis is quantified by measuring the release of the label (e.g., fluorescence in the supernatant or radioactivity). Maximum release is determined by lysing target cells with detergent.
- **Data Analysis:** Specific lysis is calculated using the formula: $(\% \text{ Sample Release} - \% \text{ Spontaneous Release}) / (\% \text{ Maximum Release} - \% \text{ Spontaneous Release}) * 100$.

Patient-Derived Xenograft (PDX) Murine Model Efficacy Study

This protocol is representative of in vivo efficacy studies.

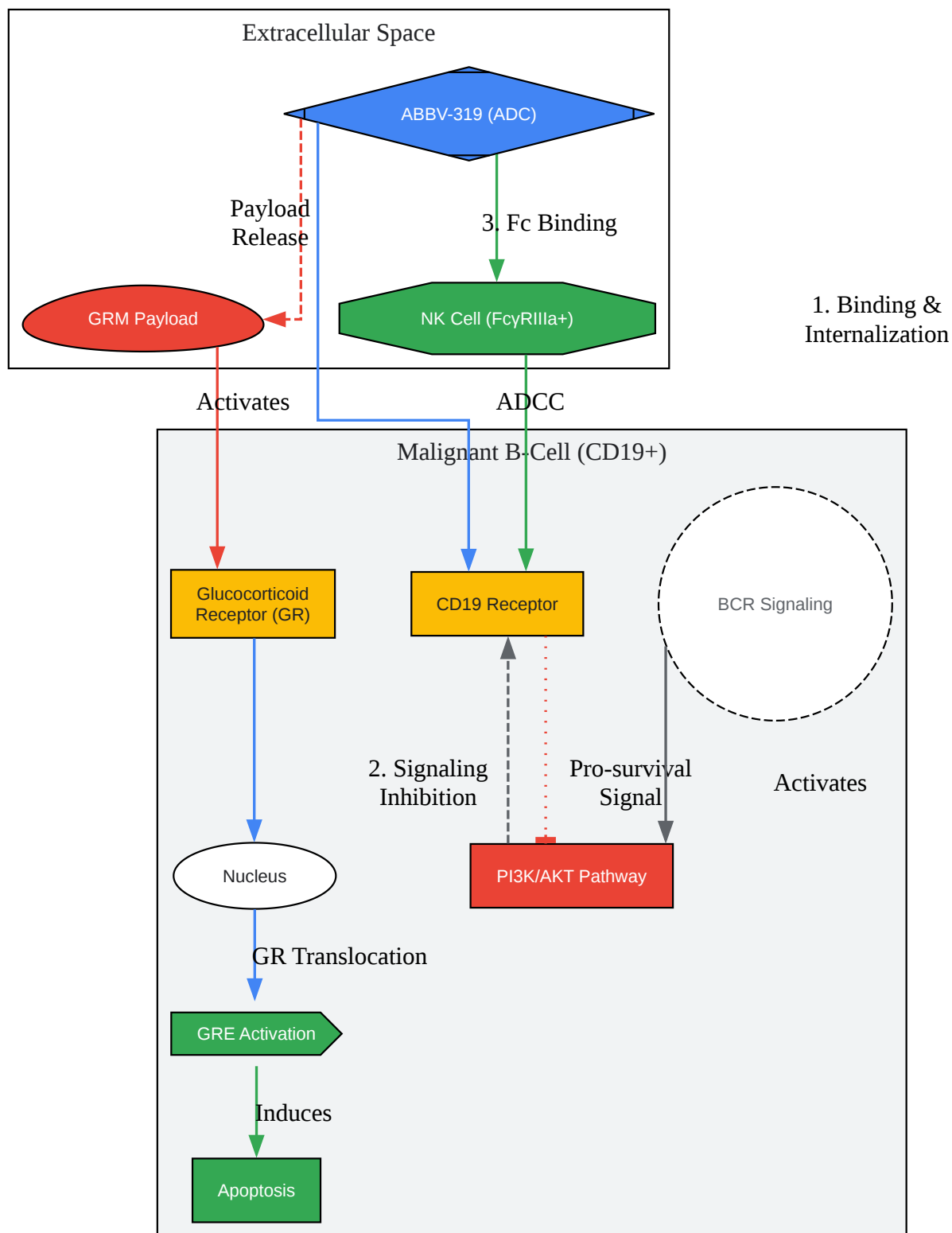
- **Model Establishment:** Tumor fragments from patients with B-cell malignancies (e.g., DLBCL) are surgically implanted subcutaneously into immunodeficient mice (e.g., CB17-SCID).
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Randomization:** Mice are randomized into treatment groups (e.g., vehicle control, ABBV-319 10 mg/kg, systemic prednisolone).

- Dosing: ABBV-319 is administered as a single intravenous (IV) injection. Vehicle and other control agents are administered according to their respective protocols.
- Monitoring: Tumor volumes and body weights are measured 2-3 times per week. Animal health is monitored daily.
- Endpoint: The study is concluded when tumors in the vehicle control group reach a predetermined size (e.g., 1000-1500 mm³). Efficacy is evaluated based on tumor growth inhibition (TGI) and tumor regression.

Visualizations

Diagrams were created using Graphviz (DOT language) to illustrate key concepts in ABBV-319 research, adhering to specified design constraints.

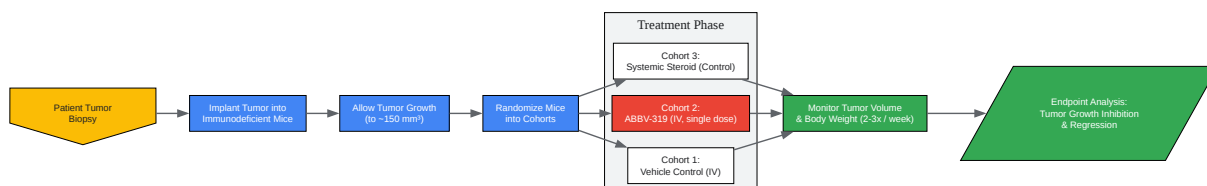
Mechanism of Action of ABBV-319



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Figure 1: The triple mechanism of action of ABBV-319.

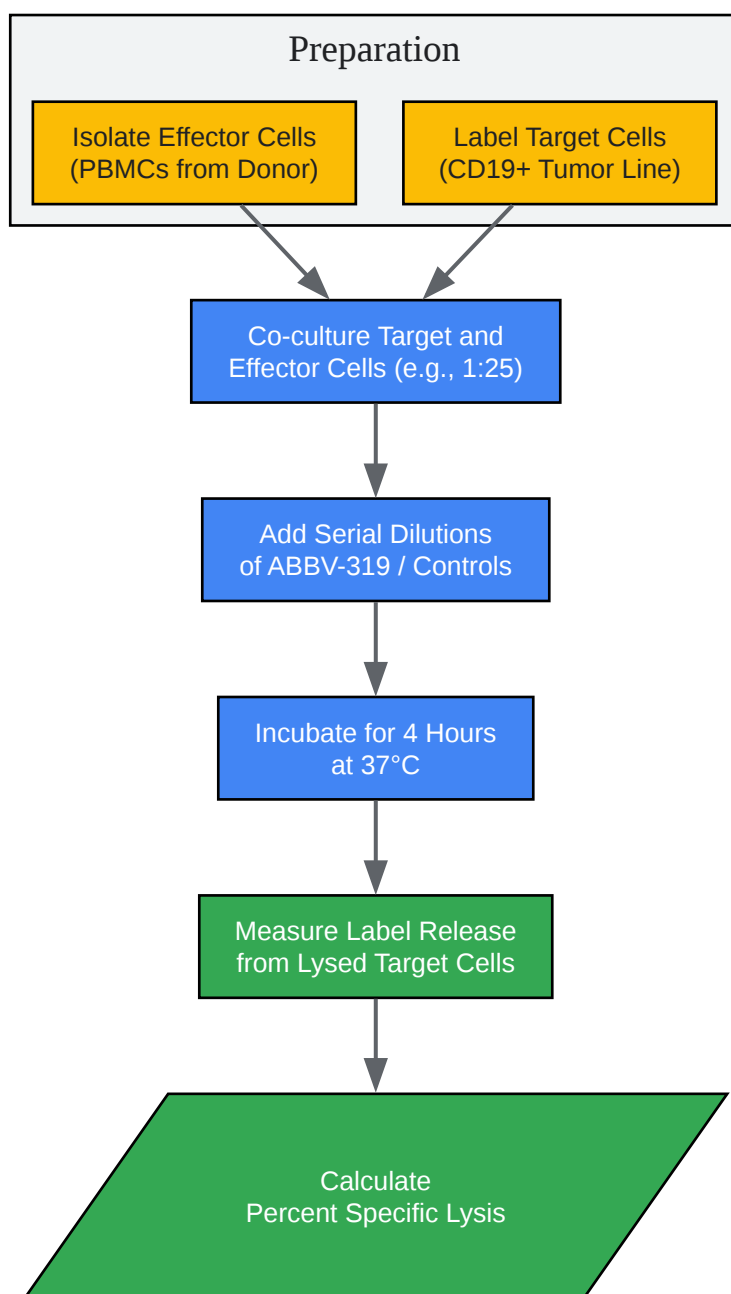
Experimental Workflow: PDX Efficacy Study



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Figure 2: Workflow for a Patient-Derived Xenograft (PDX) study.

Experimental Workflow: In Vitro ADCC Assay



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Figure 3: Workflow for an Antibody-Dependent Cellular Cytotoxicity assay.

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